CPX-POM -

CPX-POM

Catalog Number: EVT-1534533
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPX-POM is phosphoryloxymethyl (POM) ester-based prodrug of ciclopirox (CPX), a synthetic, broad-spectrum antifungal agent with antibacterial, anti-inflammatory and potential antineoplastic activities. Upon intravenous administration of CPX-POM, the POM moiety is cleaved off by phosphatases and the active metabolite CPX is released. Although its exact anticancer mechanism is not yet fully elucidated, CPX has been shown to inhibit tumor cell proliferation, induce apoptosis, and reduce tumor cell mobility in certain cancer types.
Synthesis Analysis

Methods and Technical Details

The synthesis of CPX-POM involves the modification of ciclopirox to enhance its pharmacokinetic properties. Specifically, the phosphoryloxymethyl ester of ciclopirox is created to improve solubility and facilitate intravenous administration. The technical details of the synthesis include the use of specific reagents and conditions that allow for the successful formation of the ester bond, which is critical for its activity as a prodrug. The resulting compound exhibits significantly improved solubility compared to its parent compound, ciclopirox, which has limited solubility in aqueous solutions .

Molecular Structure Analysis

Structure and Data

CPX-POM features a complex molecular structure that includes a pyridinyl moiety and a phosphate group. The structural representation highlights the cyclohexyl and methyl substituents that contribute to its unique properties. The compound exists as a white solid and demonstrates stability under refrigerated conditions. Its chemical structure can be depicted as follows:

CPX POM C13H32NNa2O13P\text{CPX POM }\quad \text{C}_{13}\text{H}_{32}\text{NNa}_2\text{O}_{13}\text{P}

The compound's structural integrity is essential for its metabolic conversion to ciclopirox upon administration .

Chemical Reactions Analysis

Reactions and Technical Details

Upon administration, CPX-POM undergoes rapid metabolism to ciclopirox through enzymatic hydrolysis by circulating phosphatases. This conversion is crucial as ciclopirox is the active metabolite responsible for the anticancer effects observed in preclinical studies. Notably, CPX-POM is typically not detected in plasma or urine after administration, indicating complete transformation into ciclopirox within a short timeframe .

The pharmacokinetics of CPX-POM reveal that following intravenous administration, ciclopirox reaches peak plasma concentrations quickly, demonstrating an elimination half-life of approximately one hour .

Mechanism of Action

Process and Data

The mechanism by which CPX-POM exerts its anticancer effects primarily involves the inhibition of Notch signaling pathways. Ciclopirox binds to γ-secretase proteins such as Presenilin 1 and Nicastrin, effectively inhibiting Notch activation which is critical in various cellular processes including proliferation and differentiation. This action has been shown to suppress tumor growth in high-grade urothelial cancer models both in vitro and in vivo .

Additionally, studies have indicated that treatment with CPX-POM leads to significant changes in tumor tissue characteristics, including alterations in cell proliferation rates and immune cell infiltration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPX-POM is characterized by several notable physical properties:

  • Appearance: White solid
  • Solubility: Highly soluble in water
  • Stability: Maintains stability in solution at pH 7 under refrigerated conditions.

Chemical properties include:

  • Molecular Weight: 487.35 g/mol
  • Molecular Formula: C13_{13}H32_{32}NNa2_2O13_{13}P
  • pH Stability: Effective at physiological pH levels.

These properties contribute to its suitability for intravenous formulations aimed at treating cancer .

Applications

Scientific Uses

CPX-POM is primarily investigated for its therapeutic potential in oncology, particularly for bladder cancer treatment. Clinical trials have focused on assessing its safety, pharmacokinetics, and efficacy in patients with newly diagnosed or recurrent bladder tumors. The compound is administered via intravenous infusion over five days prior to surgical intervention (transurethral resection of bladder tumor), allowing researchers to evaluate its impact on tumor tissues through various molecular techniques such as RNA sequencing and immunohistochemistry .

Chemical and Pharmacological Profile of CPX-POM

Structural Characteristics of Fosciclopirox (CPX-POM)

Molecular Composition and Prodrug Design

CPX-POM (fosciclopirox) is a phosphoryl-oxymethyl ester prodrug of ciclopirox (CPX), designed to overcome the intrinsic pharmaceutical limitations of its parent compound. Its systematic chemical name is disodium ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl phosphate heptahydrate, with a molecular formula of C₁₃H₃₂NNa₂O₁₃P and a molecular weight of 487.35 g/mol [1] [5]. The core structural innovation involves the addition of a phosphoryloxymethyl moiety to the hydroxypyridinone scaffold of ciclopirox, creating an inactive precursor that undergoes rapid enzymatic conversion in vivo. This modification facilitates the liberation of active CPX through the action of ubiquitous phosphatases in systemic circulation, bypassing the need for oxidative metabolism [1] [3]. The prodrug strategy specifically addresses CPX's poor solubility while preserving its bioactive iron-chelating pharmacophore essential for its antifungal and anticancer mechanisms [1] [5].

Phosphoryl-Oxymethyl Ester Derivatization Strategy

The derivatization employs a phosphate ester linkage at the 1-hydroxyl group of CPX, transforming it into a water-soluble, ionizable disodium salt. This chemical approach follows established prodrug design principles exemplified by fosphenytoin and fospropofol, where phosphate esterification dramatically enhances aqueous solubility of poorly soluble parent drugs [5]. The POM group functions as a transient, biologically labile transporter that detaches upon phosphatase-mediated hydrolysis in plasma, releasing the active CPX molecule along with formaldehyde and inorganic phosphate as innocuous byproducts [1]. This strategic modification circumvents the formulation challenges associated with CPX and its olamine salt (CPX-O), neither of which possess sufficient aqueous solubility for parenteral administration despite their broad-spectrum biological activities [1] [5]. The synthetic route ensures high purity (>99%) and stability of the crystalline prodrug, enabling development of sterile injectable formulations [3] [5].

Table 1: Molecular Characteristics of CPX-POM and Related Compounds

PropertyCPX-POMCiclopirox (CPX)Ciclopirox Olamine (CPX-O)
Chemical ClassPhosphoryl-oxymethyl prodrugHydroxypyridinone antifungalEthanolamine salt of CPX
Molecular FormulaC₁₃H₃₂NNa₂O₁₃PC₁₂H₁₇NO₂C₁₄H₂₄N₂O₃
Molecular Weight (g/mol)487.35207.27268.35
Active Moiety ReleasedCiclopirox--Ciclopirox

Physicochemical Properties

Aqueous Solubility and Formulation Stability

CPX-POM exhibits exceptional water solubility (>100 mg/mL), a critical advancement over ciclopirox (CPX) which is sparingly soluble (0.1-1 mg/mL), and CPX-O which has moderate solubility [1] [5]. This property enables formulation as a stable, high-concentration injectable solution (76.8 mg/mL as disodium heptahydrate equivalent to 50 mg/mL CPX-POM) in 25 mM phosphate buffer (pH 7) with 50 mM Captisol® [1] [5]. The formulation maintains chemical stability under refrigerated conditions (2-8°C) for extended periods, with no significant degradation observed in stability studies. Solution stability is pH-dependent, with optimal performance at physiological pH (7.0-7.4), where the prodrug remains intact prior to administration but undergoes rapid hydrolysis in vivo following intravenous or subcutaneous delivery [1] [3]. The high solubility directly enables intravenous bolus administration without precipitation risks, a formulation breakthrough for this drug class [5].

Comparative Solubility with Ciclopirox (CPX) and Ciclopirox Olamine (CPX-O)

The solubility differential between CPX-POM and its predecessors is profound. While CPX is practically insoluble in aqueous vehicles (log P 2.73, limiting formulation options), and CPX-O achieves solubility only through salt formation (approximately 5-10 mg/mL), CPX-POM achieves concentrations exceeding 76.8 mg/mL in standard buffered vehicles [1] [5] [6]. This represents a >7,500-fold solubility enhancement over CPX and >7-fold over CPX-O. The transformation from a lipophilic molecule (CPX) to a highly ionized, water-soluble prodrug fundamentally changes its pharmaceutical utility, enabling parenteral administration pathways impossible with the parent compounds. Importantly, this solubility advantage does not compromise the bioactive structure, as the active moiety (CPX) is efficiently regenerated following enzymatic cleavage [1] [5].

Table 2: Comparative Physicochemical Properties

PropertyCPX-POMCiclopirox (CPX)Ciclopirox Olamine (CPX-O)
Aqueous Solubility>100 mg/mL<0.1 mg/mL5-10 mg/mL
Log P (Calculated)Not applicable2.73~2.0
Formulation RelevanceInjectable solutionsTopical onlyTopical formulations
Thermal StabilityStable 2-8°CStableStable

Properties

Product Name

CPX-POM

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

CPX-POM; CPXPOM; CPX POM;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.